molecular formula C20H31N3O B11364698 4-methyl-N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}benzamide

4-methyl-N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}benzamide

Cat. No.: B11364698
M. Wt: 329.5 g/mol
InChI Key: CYSABHHOQKELJF-UHFFFAOYSA-N
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Description

4-methyl-N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}benzamide is an organic compound belonging to the class of benzanilides. These compounds are characterized by the presence of an anilide group in which the carboxamide group is substituted with a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}benzamide typically involves the reaction of 4-methylbenzoic acid with 1-(4-methylpiperazin-1-yl)cyclohexylmethanol under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-methyl-N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated as a potential tyrosine kinase inhibitor for the treatment of certain cancers.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The compound exerts its effects primarily by inhibiting the activity of tyrosine kinases. Tyrosine kinases are enzymes that play a crucial role in the signaling pathways that regulate cell division and growth. By inhibiting these enzymes, the compound can potentially prevent the proliferation of cancer cells. The molecular targets include the ATP-binding site of the kinase, which is essential for its activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methyl-N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}benzamide is unique due to its specific structural features, which confer distinct binding properties and selectivity towards certain tyrosine kinases. This makes it a valuable compound for targeted cancer therapy .

Properties

Molecular Formula

C20H31N3O

Molecular Weight

329.5 g/mol

IUPAC Name

4-methyl-N-[[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl]benzamide

InChI

InChI=1S/C20H31N3O/c1-17-6-8-18(9-7-17)19(24)21-16-20(10-4-3-5-11-20)23-14-12-22(2)13-15-23/h6-9H,3-5,10-16H2,1-2H3,(H,21,24)

InChI Key

CYSABHHOQKELJF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NCC2(CCCCC2)N3CCN(CC3)C

Origin of Product

United States

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